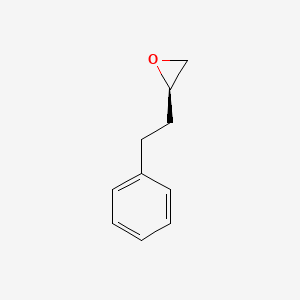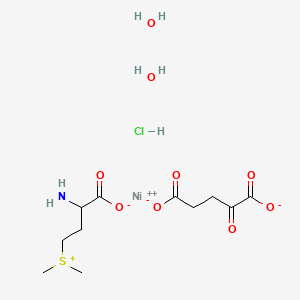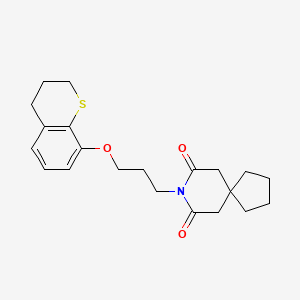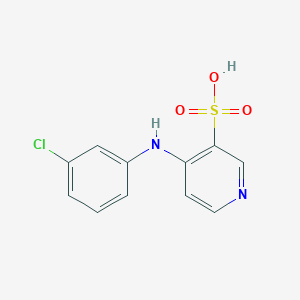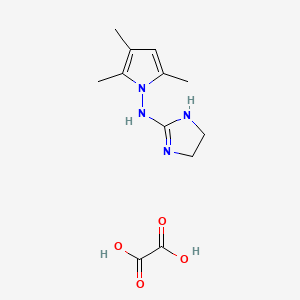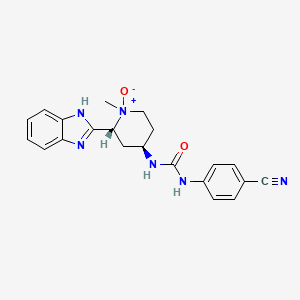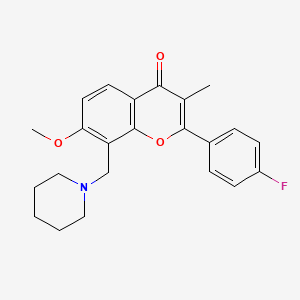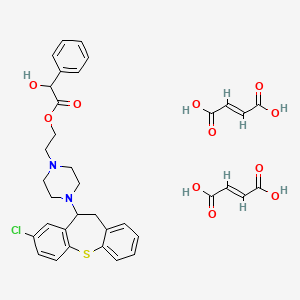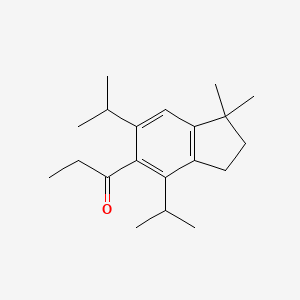
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone is a synthetic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone typically involves multi-step organic reactions. The starting materials might include indane derivatives, which undergo alkylation, acylation, and other functional group transformations under controlled conditions. Common reagents used in these reactions include alkyl halides, acyl chlorides, and catalysts like Lewis acids.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include using continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or hydrogenation catalysts.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Used in the production of specialty chemicals, polymers, or as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-butanone: Similar structure with an additional carbon in the side chain.
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-ethanone: Similar structure with a shorter side chain.
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-methanol: Similar structure with a hydroxyl group instead of a ketone.
Uniqueness
1-(4,6-Diisopropyl-1,1-dimethyl-5-indanyl)-1-propanone is unique due to its specific substitution pattern on the indane core, which might confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
6682-62-8 |
|---|---|
Formule moléculaire |
C20H30O |
Poids moléculaire |
286.5 g/mol |
Nom IUPAC |
1-[1,1-dimethyl-4,6-di(propan-2-yl)-2,3-dihydroinden-5-yl]propan-1-one |
InChI |
InChI=1S/C20H30O/c1-8-17(21)19-15(12(2)3)11-16-14(18(19)13(4)5)9-10-20(16,6)7/h11-13H,8-10H2,1-7H3 |
Clé InChI |
ALMRVRBXLAQTLI-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C2=C(C=C1C(C)C)C(CC2)(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


